molecular formula C9H6ClN3 B8773508 2-Chloro-4-(pyridin-4-yl)pyrimidine CAS No. 208936-45-2

2-Chloro-4-(pyridin-4-yl)pyrimidine

Cat. No.: B8773508
CAS No.: 208936-45-2
M. Wt: 191.62 g/mol
InChI Key: DBWZTBFSHQDFHR-UHFFFAOYSA-N
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Description

2-Chloro-4-(pyridin-4-yl)pyrimidine (CAS: 208936-45-2) is a heterocyclic aromatic compound with the molecular formula C₉H₆ClN₃ and a molecular weight of 191.62 g/mol . Structurally, it consists of a pyrimidine ring substituted at the 2-position with a chlorine atom and at the 4-position with a pyridine moiety. This dual-heterocyclic architecture confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry, particularly in the synthesis of central nervous system (CNS)-targeting drugs and kinase inhibitors .

The compound is synthesized via cross-coupling reactions or nucleophilic substitution, often involving intermediates like 2-chloropyrimidine and pyridinyl lithium reagents . Its reactivity at the 2-chloro position allows further functionalization, enabling the creation of disubstituted derivatives with tailored biological activities .

Properties

CAS No.

208936-45-2

Molecular Formula

C9H6ClN3

Molecular Weight

191.62 g/mol

IUPAC Name

2-chloro-4-pyridin-4-ylpyrimidine

InChI

InChI=1S/C9H6ClN3/c10-9-12-6-3-8(13-9)7-1-4-11-5-2-7/h1-6H

InChI Key

DBWZTBFSHQDFHR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC(=NC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of 2-chloro-4-(pyridin-4-yl)pyrimidine are highly dependent on substituents at the 4-position of the pyrimidine core. Below is a comparison with structurally analogous compounds:

Compound Substituents Key Features Biological Activity References
This compound 4-pyridinyl Dual heteroaromatic system; reactive 2-chloro group CNS receptor modulation, kinase inhibition
2-Chloro-4-vinylpyrimidine 4-vinyl Conjugated vinyl group for nucleophilic addition Precursor for CNS-active disubstituted derivatives
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine 3-nitrophenoxy, 6-thiophenyl Electron-withdrawing nitro group; sulfur-containing thiophene Anticancer intermediate
2-Chloro-4-(1H-1,2,4-triazol-1-yl)thieno[3,2-d]pyrimidine 1H-1,2,4-triazolyl, thienopyrimidine core Fused thienopyrimidine system; azole substitution Anticonvulsant (MES ED₅₀: 30–100 mg/kg)
2-Chloro-4-(3-fluorophenyl)pyrimidine 3-fluorophenyl Fluorine-enhanced lipophilicity and metabolic stability Intermediate for kinase inhibitors
2-Chloro-4-(2-fluoropyridin-4-yl)pyrimidine 2-fluoropyridinyl Fluoropyridine improves binding affinity in kinase targets Under investigation

Pharmacological Activities

  • Anticonvulsant Activity: Thienopyrimidine derivatives (e.g., 2-chloro-4-triazolylthieno[3,2-d]pyrimidine) showed potent protection against maximal electroshock (MES)-induced seizures at 30–100 mg/kg, comparable to carbamazepine .
  • Anticancer Potential: Nitrophenoxy and thiophene-substituted pyrimidines exhibit activity against lung and colon cancer cell lines, though specific IC₅₀ values require further validation .

Physical and Chemical Properties

Property This compound 2-Chloro-4-vinylpyrimidine 2-Chloro-4-triazolylthienopyrimidine
Molecular Weight (g/mol) 191.62 169.60 279.75
Melting Point Not reported 85–87°C 160–162°C
Solubility Low in water; soluble in DMSO/DMF Moderate in organic solvents Poor in water; DMSO-compatible
Reactivity Nucleophilic substitution at C2 Conjugate addition at vinyl Stable under physiological conditions

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